4-(5-Fluoropyridin-2-yl)benzonitrile
CAS No.: 1046789-38-1
Cat. No.: VC3312477
Molecular Formula: C12H7FN2
Molecular Weight: 198.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1046789-38-1 |
---|---|
Molecular Formula | C12H7FN2 |
Molecular Weight | 198.2 g/mol |
IUPAC Name | 4-(5-fluoropyridin-2-yl)benzonitrile |
Standard InChI | InChI=1S/C12H7FN2/c13-11-5-6-12(15-8-11)10-3-1-9(7-14)2-4-10/h1-6,8H |
Standard InChI Key | XKAHNQLAUBIUIG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C#N)C2=NC=C(C=C2)F |
Canonical SMILES | C1=CC(=CC=C1C#N)C2=NC=C(C=C2)F |
Introduction
Chemical Structure and Physical Properties
4-(5-Fluoropyridin-2-yl)benzonitrile is a heterocyclic compound featuring a 5-fluoropyridine ring connected at the 2-position to a 4-cyanophenyl group. The molecular structure combines the electron-withdrawing properties of both the nitrile group and the fluorinated pyridine ring, creating a compound with unique electronic distribution. The compound belongs to the broader class of fluorinated heterocycles, which have gained significant attention in medicinal chemistry due to their enhanced metabolic stability and binding properties.
Based on similar fluorinated heterocyclic compounds, we can estimate several physical properties of 4-(5-Fluoropyridin-2-yl)benzonitrile. A structurally related compound, 4-((5-chloro-3-fluoropyridin-2-yl)oxy)benzonitrile, has a molecular weight of 248.640 g/mol and an estimated density of 1.4±0.1 g/cm³ . By comparison, 4-(5-Fluoropyridin-2-yl)benzonitrile would have a slightly lower molecular weight due to the replacement of chlorine with hydrogen and the absence of the ether linkage.
Estimated Physical Properties
The physical properties of 4-(5-Fluoropyridin-2-yl)benzonitrile can be estimated based on structurally similar compounds. Table 1 presents these estimated properties alongside those of related compounds for comparison.
Table 1: Estimated Physical Properties of 4-(5-Fluoropyridin-2-yl)benzonitrile Compared to Related Compounds
The compound is expected to exhibit poor water solubility due to its aromatic character but would likely dissolve well in organic solvents such as dimethyl sulfoxide, dimethylformamide, and various alcohols. The presence of the cyano group may allow for some hydrogen bonding interactions, potentially enhancing solubility in polar aprotic solvents.
Approach | Key Reagents | Potential Advantages | Potential Challenges |
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Suzuki Coupling | 2-bromo-5-fluoropyridine, 4-cyanophenylboronic acid, Pd catalyst | Well-established, often high yields | Sensitivity to moisture, potential side reactions |
Stille Coupling | 2-tributylstannyl-5-fluoropyridine, 4-bromobenzonitrile, Pd catalyst | Tolerant of functional groups | Toxicity of tin reagents |
Direct Cyanation | 4-(5-fluoropyridin-2-yl)bromobenzene, CuCN | Straightforward approach | Harsh conditions, toxicity concerns |
Oxime Dehydration | 4-(5-fluoropyridin-2-yl)benzaldehyde, hydroxylamine, dehydrating agent | Avoids toxic cyanide reagents | Multi-step approach |
Chemical Reactivity
The reactivity profile of 4-(5-Fluoropyridin-2-yl)benzonitrile is influenced by both the fluoropyridine and the benzonitrile moieties. The compound would be expected to exhibit several characteristic reactions based on these functional groups.
Reactivity of the Cyano Group
The nitrile group in 4-(5-Fluoropyridin-2-yl)benzonitrile represents a versatile functional handle for further transformations. It can undergo various reactions:
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Hydrolysis to the corresponding carboxylic acid under acidic or basic conditions
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Reduction to primary amines or aldehydes depending on the reducing agent
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Addition reactions with nucleophiles such as Grignard reagents or organolithium compounds
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Cycloaddition reactions to form heterocyclic structures
Reactivity of the Fluoropyridine Moiety
The fluorinated pyridine ring introduces several additional reactivity patterns:
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Nucleophilic aromatic substitution at the fluorine position, especially with strong nucleophiles
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Coordination chemistry through the pyridine nitrogen, allowing for metal complex formation
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Hydrogen bonding interactions through the pyridine nitrogen in supramolecular assemblies
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Directed metalation reactions that could be used for further functionalization
The combination of these reactive centers makes 4-(5-Fluoropyridin-2-yl)benzonitrile a potentially valuable building block for medicinal chemistry and materials science applications.
Applications in Medicinal Chemistry
Compounds structurally related to 4-(5-Fluoropyridin-2-yl)benzonitrile have shown significant potential in medicinal chemistry applications. While direct research on this specific compound is limited in the provided search results, we can draw inferences from related structures.
Drug Design Considerations
The incorporation of fluorine atoms in drug molecules has become increasingly common in medicinal chemistry for several reasons:
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Enhanced metabolic stability due to the strength of the C-F bond
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Altered lipophilicity and membrane permeability
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Modified acidity or basicity of neighboring functional groups
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Potential for forming unique interactions with protein binding sites
These properties, combined with the potential of the nitrile group to act as a hydrogen bond acceptor and engage in polar interactions, make 4-(5-Fluoropyridin-2-yl)benzonitrile a potentially interesting candidate for further exploration in drug discovery programs.
Comparative Analysis
To better understand the properties and potential applications of 4-(5-Fluoropyridin-2-yl)benzonitrile, it is helpful to compare it with structurally similar compounds.
Table 3: Comparison of 4-(5-Fluoropyridin-2-yl)benzonitrile with Related Compounds
This comparison highlights the structural uniqueness of 4-(5-Fluoropyridin-2-yl)benzonitrile and suggests potential areas for further investigation.
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